4-(Trifluoromethyl)pyridine-2-carbonyl chloride
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Overview
Description
4-(Trifluoromethyl)pyridine-2-carbonyl chloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group at the 4-position and a carbonyl chloride group at the 2-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to ensure efficient production. The use of specialized equipment and purification techniques is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and catalysts such as palladium for coupling reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its role as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a carbonyl chloride group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-(Trifluoromethyl)nicotinoyl chloride: Similar structure with a nicotinoyl chloride group.
Uniqueness
4-(Trifluoromethyl)pyridine-2-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
640296-12-4 |
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Molecular Formula |
C7H3ClF3NO |
Molecular Weight |
209.55 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)5-3-4(1-2-12-5)7(9,10)11/h1-3H |
InChI Key |
WHWACFJPBBMJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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